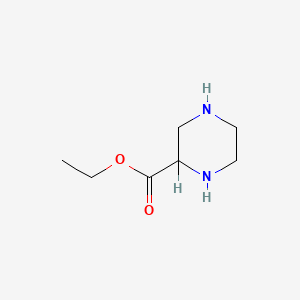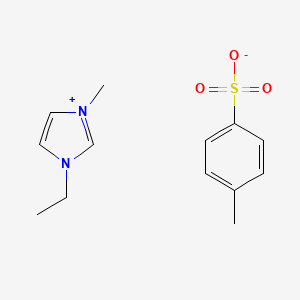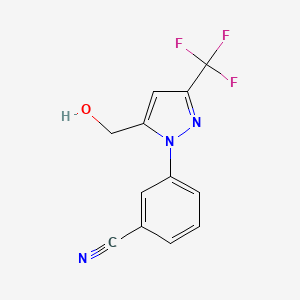
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluorotoluene is an organic compound with the formula of C6H5CF3. This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Trifluorotoluene, for example, has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For example, trifluorotoluene has a boiling point of 103.46 °C, a density of 1.19 g/mL at 20 °C, and is soluble in ether, benzene, ethanol, and acetone .Scientific Research Applications
Acid-catalyzed Reactions
Research demonstrates the potential of 3-(hydroxymethyl) pyrazolo derivatives in acid-catalyzed reactions. These compounds, when treated with trifluoroacetic acid, form distinct chemical structures depending on the acid concentration, indicating their reactivity and usefulness in synthetic chemistry (Miki et al., 2009).
Synthesis of Pyrazolylbenzenesulfonamides
A study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, including 3-aryl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl derivatives, for potential use in pathological pain models. This research highlights the chemical versatility and potential therapeutic applications of these compounds (Lobo et al., 2015).
Celecoxib Derivatives
Celecoxib derivatives containing the 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety have been synthesized and characterized. These derivatives show promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the compound's potential in medicinal chemistry (Küçükgüzel et al., 2013).
Determination of pKa Values by 19F NMR Spectroscopy
The trifluoromethyl group in pyrazoles allows for the determination of pKa values using 19F NMR spectroscopy, indicating their utility in analytical chemistry, especially for pH measurement in biological media (Jones et al., 1996).
Synthesis of 1,5-Disubstituted-1H-Pyrazoles
Research into the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles with differentiated 3,4-dicarboxylic acid esters via Suzuki coupling highlights the compound's applicability in complex organic syntheses (Dragovich et al., 2007).
Chelating Macrobicycles
Tris(pyrazol-1-yl)methane and -ethane derivatives, including those with benzonitrile groups, have been synthesized and used to prepare chelating macrobicycles. This indicates their potential use in the development of new ligands for coordination chemistry (Wang et al., 2009).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been studied for their potential in suppressing lung cancer cell growth, demonstrating the compound's potential in cancer research (Zheng et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXWRNUCHZCQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

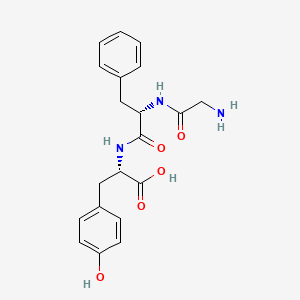
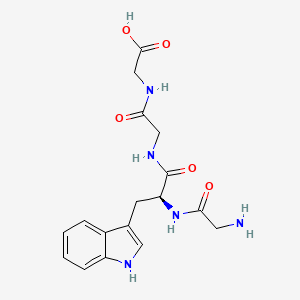
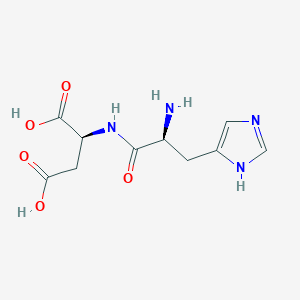
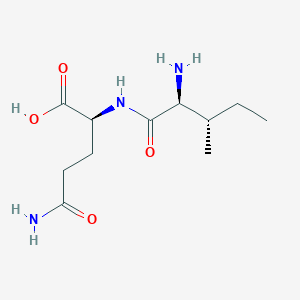
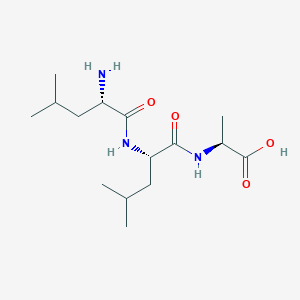
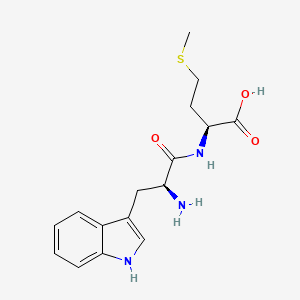
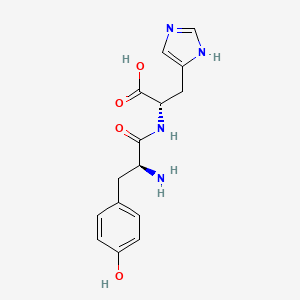
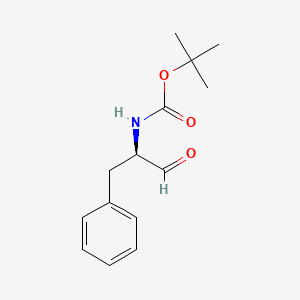
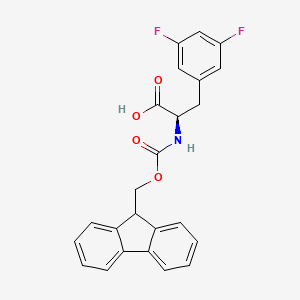
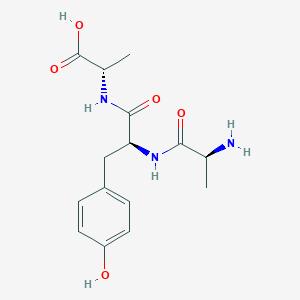
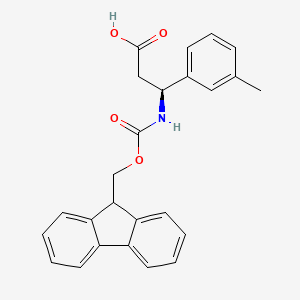
![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)
